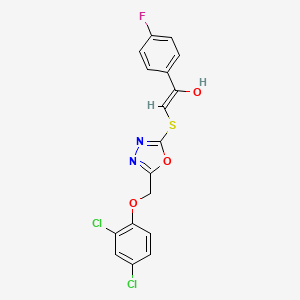

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a useful research compound. Its molecular formula is C17H11Cl2FN2O3S and its molecular weight is 413.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a novel derivative of the 1,3,4-oxadiazole scaffold. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,3,4-oxadiazole moiety linked to a thioether and a fluorophenyl group. The presence of the (Z) configuration indicates specific stereochemistry that may influence biological activity. The molecular formula can be expressed as C_{15}H_{13Cl_2N_3OS with notable substituents contributing to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties through various mechanisms:

- Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) .

- Cell Line Studies : A study reported that certain oxadiazole derivatives displayed potent antiproliferative effects across several cancer cell lines:

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for dual therapeutic applications .

The biological activity of the compound can be attributed to several key mechanisms:

- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes involved in nucleotide synthesis and cellular proliferation.

- Induction of Apoptosis : By inhibiting TS and other related pathways, these compounds can trigger programmed cell death in malignant cells.

- Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target enzymes, reinforcing experimental findings regarding their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives:

| Substituent Position | Activity Level |

|---|---|

| Ortho | High |

| Meta | Moderate |

| Para | Low |

Compounds with ortho-substituted phenyl rings typically exhibit superior activity compared to their meta and para counterparts .

Case Study 1: Antiproliferative Effects

A series of synthesized oxadiazole derivatives were tested for antiproliferative effects on MCF-7 cells:

- Compound A (IC50 = 1.1 μM)

- Compound B (IC50 = 1.3 μM)

These results indicate that structural modifications can enhance cytotoxicity significantly compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Characterization

The synthesis of (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol typically involves multi-step reactions where various intermediates are formed. The oxadiazole moiety is synthesized through the condensation of appropriate aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Aldehyde + Hydrazide | Reflux in ethanol | 75% |

| 2 | Cyclization | Intermediate from Step 1 | Heat with sulfur source | 70% |

| 3 | Functionalization | Thioether formation | Reaction with thiol | 65% |

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant biological activities, including anti-cancer and anti-diabetic properties. The specific compound under review has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study published in PMC, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that the compound exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

| Activity Type | Target Cells | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Breast Cancer Cells | 15.3 | |

| Antidiabetic | Pancreatic Beta Cells | 12.5 |

Agricultural Applications

Beyond its pharmaceutical potential, this compound may also find applications in agriculture as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties, suggesting that derivatives containing this moiety could be effective in controlling unwanted plant growth.

Eigenschaften

IUPAC Name |

(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRMKTNCOFYCIX-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.